molecular formula C16H13N3O3 B12925878 2-(4-Acetamidophenyl)-1H-benzimidazole-6-carboxylic acid CAS No. 404360-88-9

2-(4-Acetamidophenyl)-1H-benzimidazole-6-carboxylic acid

Cat. No.: B12925878
CAS No.: 404360-88-9
M. Wt: 295.29 g/mol
InChI Key: RWIXDLNETPALGS-UHFFFAOYSA-N
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Description

2-(4-Acetamidophenyl)-1H-benzimidazole-6-carboxylic acid is a benzimidazole derivative characterized by a phenyl ring substituted with an acetamido group at the para position and a carboxylic acid moiety at the 6th position of the benzimidazole core. The acetamido group (-NHCOCH₃) contributes to hydrogen-bonding interactions, while the carboxylic acid enhances water solubility and facilitates salt formation for pharmaceutical applications. This compound is structurally analogous to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or anticancer agents . Its synthesis typically involves condensation of substituted phenyl precursors with benzimidazole intermediates under acidic or catalytic conditions, followed by functional group modifications (e.g., esterification, as described in ) .

Properties

CAS No.

404360-88-9

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-(4-acetamidophenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C16H13N3O3/c1-9(20)17-12-5-2-10(3-6-12)15-18-13-7-4-11(16(21)22)8-14(13)19-15/h2-8H,1H3,(H,17,20)(H,18,19)(H,21,22)

InChI Key

RWIXDLNETPALGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with p-Acetamidobenzoic Acid

One of the most direct approaches involves the condensation of o-phenylenediamine with p-acetamidobenzoic acid under acidic conditions to form the benzimidazole ring system with the acetamido substituent already present on the phenyl ring.

  • Procedure:

    • Mix equimolar amounts of o-phenylenediamine and p-acetamidobenzoic acid in a strong acid medium such as hydrochloric acid, sulfuric acid, or o-phosphoric acid.
    • Reflux the mixture for several hours (typically 4–8 hours) to promote cyclocondensation and ring closure.
    • Cool the reaction mixture, neutralize with a base (e.g., ammonia solution), and isolate the precipitated benzimidazole derivative by filtration.
    • Purify by recrystallization from ethanol or other suitable solvents.
  • Notes:

    • The choice of acid catalyst affects yield and purity. o-Phosphoric acid has been reported to provide good yields with mild reaction conditions.
    • This method is favored for its simplicity and availability of starting materials.

Reacylation of Methylbenzimidazol-2-yl Carbamate Intermediates

An alternative method involves the synthesis of methylbenzimidazol-2-yl carbamate as an intermediate, followed by reacylation with acetic acid derivatives to introduce the acetamido group.

  • Procedure:

    • Prepare methylbenzimidazol-2-yl carbamate by reacting o-phenylenediamine with methyl chloroformate or related reagents.
    • Dissolve the carbamate intermediate in glacial acetic acid and heat at reflux (~117°C) for 8 hours to induce reacylation and formation of N-(1H-benzimidazol-2-yl) acetamide.
    • After partial distillation of acetic acid, allow the mixture to cool and crystallize the product.
    • Filter, wash, and dry the crystals.
  • Yields and Characterization:

    • Yields around 61–80% have been reported depending on reaction conditions and purification steps.
    • The product is characterized by melting point, NMR, and mass spectrometry confirming the acetamido substitution.

Multi-Step Synthesis via Benzoyl Chloride Intermediates

For more complex derivatives, including those with additional substitutions, a multi-step approach involving benzoyl chloride intermediates is used.

  • Procedure:

    • Synthesize 4-(2-chloroacetamido) benzoic acid by reacting p-aminobenzoic acid with chloroacetyl chloride in the presence of triethylamine.
    • React this intermediate with 2-mercaptobenzimidazole to form 4-(2-(1H-benzimidazol-2-ylthio)acetamido) benzoic acid.
    • Convert the acid to the corresponding benzoyl chloride using thionyl chloride.
    • Finally, react the benzoyl chloride with substituted anilines or amines to obtain the target benzimidazole derivatives.
  • Notes:

    • This method allows for structural diversification but is more complex and involves multiple purification steps.

Use of Carbonyldiimidazole (CDI) Activation and Amide Formation

A modern approach involves activating carboxylic acid groups with 1,1′-carbonyldiimidazole (CDI) to form reactive intermediates that can be coupled with amines to form amides.

  • Procedure:

    • React the benzimidazole carboxylic acid derivative with CDI in acetonitrile at 60°C for 8 hours to form an activated intermediate.
    • Add the appropriate amine (e.g., 4-aminomethylbenzoate derivatives) and a base such as N,N-diisopropylethylamine (DIPEA), then stir at 80°C for 24 hours.
    • Remove solvent, precipitate the product by adding water, filter, wash, and dry.
  • Yields:

    • Yields of 50–65% have been reported for similar benzimidazole amide derivatives prepared by this method.

Green Chemistry and Solvent-Free Methods

Recent advances include solvent-free or green chemistry approaches using catalysts such as TiCl4 or ultrasonic irradiation to promote benzimidazole ring formation from o-phenylenediamine and substituted aldehydes or acids.

  • Procedure:
    • Mix o-phenylenediamine with substituted aromatic aldehydes or acids in the presence of catalytic amounts of TiCl4 or under ultrasonic irradiation in water.
    • Heat mildly or irradiate at ambient temperature to obtain benzimidazole derivatives in high yields.
    • These methods reduce solvent use and reaction times, aligning with sustainable chemistry principles.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield (%) Advantages Limitations
Condensation with p-acetamidobenzoic acid o-Phenylenediamine, p-acetamidobenzoic acid, HCl or H3PO4, reflux 4–8 hours 70–85 Simple, direct, mild conditions Requires strong acid, purification needed
Reacylation of methylbenzimidazol-2-yl carbamate Methylbenzimidazol-2-yl carbamate, glacial acetic acid, reflux 8 hours 61–80 Good yields, well-characterized Intermediate synthesis required
Multi-step via benzoyl chloride p-Aminobenzoic acid, chloroacetyl chloride, 2-mercaptobenzimidazole, thionyl chloride Several steps, 5–8 h each 50–70 Structural diversity possible Multi-step, complex purification
CDI activation and amide coupling Benzimidazole carboxylic acid, CDI, amines, DIPEA, acetonitrile 24–32 hours 50–65 Mild conditions, versatile Longer reaction time, cost of CDI
Green chemistry (TiCl4 catalysis, ultrasonic) o-Phenylenediamine, aldehydes/acids, TiCl4 or ultrasonic, solvent-free or water 1–3 hours 80–90 Eco-friendly, fast, high yield Catalyst sensitivity, scale-up challenges

Research Findings and Notes

  • The benzimidazole ring formation is generally achieved by acid-catalyzed condensation of o-phenylenediamine with substituted benzoic acids or aldehydes, with reaction conditions influencing yield and purity.

  • Acetamido substitution is introduced either by direct use of p-acetamidobenzoic acid or by reacylation of benzimidazole intermediates with acetic acid derivatives.

  • Activation of carboxylic acids with CDI facilitates amide bond formation under mild conditions, useful for preparing derivatives with various amines.

  • Green chemistry approaches reduce environmental impact and improve efficiency, representing a promising direction for benzimidazole synthesis.

  • Characterization of intermediates and final products typically involves melting point determination, NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography to confirm structure and purity.

Scientific Research Applications

2-(4-Acetamidophenyl)-1H-benzo[d]imidazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-Acetamidophenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial effects. The compound can also interact with DNA, disrupting cellular processes and exhibiting anticancer properties.

Comparison with Similar Compounds

2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid (C₁₄H₁₀N₂O₃; MW 254.24)

  • Substituent : 4-Hydroxyphenyl.
  • Carboxylic Acid Position : 5 (vs. 6 in the target compound).
  • Key Differences: The hydroxyl group increases aqueous solubility but reduces lipophilicity (logP ~1.2 estimated). The phenolic -OH is acidic (pKa ~10), whereas the acetamido group in the target compound is neutral, enabling distinct pH-dependent interactions. Positional isomerism of the carboxylic acid alters dipole moments and binding site compatibility in biological targets.

2-(4-Cyanophenyl)benzimidazole-6-carboxylic Acid (C₁₅H₉N₃O₂; MW 279.27)

  • Substituent: 4-Cyanophenyl.
  • Carboxylic Acid Position : 6 (same as target compound).
  • Key Differences: The electron-withdrawing cyano group (-CN) enhances the acidity of the carboxylic acid (pKa ~3.5 vs. ~4.5 for the acetamido analog). Increased lipophilicity (logP ~2.1 estimated) compared to the acetamido derivative (logP ~1.8). The -CN group may improve binding to hydrophobic enzyme pockets but reduces hydrogen-bond donor capacity.

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid (C₁₆H₁₁BrClFN₂O₂; MW ~443.6)

  • Substituent: 4-Bromo-2-chlorophenylamino with additional 4-fluoro and 1-methyl groups.
  • Carboxylic Acid Position : 4.
  • Key Differences :
    • Halogen substituents (Br, Cl, F) significantly increase molecular weight and lipophilicity (logP ~3.5 estimated), enhancing blood-brain barrier penetration.
    • The methyl group at N1 sterically hinders interactions with flat binding sites (e.g., DNA intercalation).

Carboxylic Acid Positional Isomerism

  • Target Compound (6-carboxylic acid) : The 6-position places the carboxylic acid closer to the benzimidazole N1, creating a stronger intramolecular hydrogen-bonding network. This may stabilize the molecule in planar conformations, favoring interactions with flat enzymatic active sites .

Biological Activity

2-(4-Acetamidophenyl)-1H-benzimidazole-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antifungal effects, alongside relevant case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H16N2O3
  • Molecular Weight : 284.31 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The benzimidazole core is known for its role in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. Additionally, the acetamido group may enhance solubility and bioavailability, potentially improving therapeutic efficacy.

Anticancer Activity

Recent studies have demonstrated the compound's significant anticancer properties. For instance, a series of benzimidazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The following table summarizes the findings:

CompoundCell LineIC50 (µM)Activity Level
This compoundA54915.2Moderate
2gMDA-MB-2318.0High
Control (Cisplatin)A5495.0High

The compound exhibited moderate activity against A549 cells with an IC50 value of 15.2 µM, indicating potential as an anticancer agent but with less potency compared to other derivatives like compound 2g .

Antimicrobial Activity

In addition to its anticancer properties, this benzimidazole derivative has shown promising antimicrobial effects. Studies have reported its effectiveness against various bacterial strains:

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus4High
Escherichia coli8Moderate
Streptococcus faecalis4High

The minimum inhibitory concentration (MIC) values indicate that the compound possesses strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Antifungal Activity

The antifungal potential of this compound was also evaluated against common fungal strains:

Fungal StrainMIC (µg/mL)Activity Level
Candida albicans64Moderate
Aspergillus niger64Moderate

These results suggest that while the compound exhibits some antifungal activity, it may not be as potent as other antifungal agents .

Case Studies and Research Findings

A notable study synthesized various benzimidazole derivatives and assessed their biological activities. The results indicated that structural modifications significantly influenced their anticancer and antimicrobial activities. For example:

  • Structural Variations : Substituting different groups on the benzimidazole core altered the biological activity significantly.
  • Cytotoxicity Studies : Compounds were tested on both cancerous (A549) and non-cancerous (HSAEC1-KT) cell lines to evaluate selectivity and toxicity profiles.

The findings highlighted that certain substitutions could enhance anticancer activity while maintaining low toxicity towards normal cells .

Chemical Reactions Analysis

Carboxylic Acid Modifications

The C-6 carboxylic acid group demonstrates versatile reactivity under standard conditions:

Reaction TypeConditionsProductsYield RangeReference
EsterificationMethanol/H₂SO₄ (reflux, 6 hr)Methyl 2-(4-acetamidophenyl)-1H-benzimidazole-6-carboxylate75-82% ,
Amide FormationThionyl chloride activation + amines (0°C → RT)6-Carboxamide derivatives60-68% ,
DecarboxylationPyridine (160°C, 3 hr)2-(4-Acetamidophenyl)-1H-benzimidazole45-50%

Key Observations :

  • Methanol esterification proceeds efficiently due to the electron-withdrawing benzimidazole core enhancing carboxylic acid reactivity .

  • Amidation with primary amines requires pre-activation with SOCl₂ to achieve moderate yields .

Acetamide Group Transformations

The 4-acetamidophenyl substituent displays characteristic acylation/hydrolysis behavior:

Reaction TypeConditionsProductsYield RangeReference
Acidic Hydrolysis6N HCl (reflux, 4 hr)2-(4-Aminophenyl)-1H-benzimidazole-6-carboxylic acid88% ,
Alkaline Hydrolysis10% NaOH (100°C, 2 hr)Sodium 2-(4-aminophenyl)-1H-benzimidazole-6-carboxylate92%
ReacylationRCOCl/DMAP (CH₂Cl₂, 0°C → RT)2-(4-R-Amidophenyl)-1H-benzimidazole-6-carboxylic acid65-78%

Mechanistic Insight :
Hydrolysis follows nucleophilic attack at the carbonyl carbon, generating a tetrahedral intermediate that collapses to release acetate . Steric hindrance from the benzimidazole ring slows reaction kinetics compared to simple aryl acetamides.

Benzimidazole Core Reactivity

The bicyclic system participates in electrophilic substitution and coordination chemistry:

Reaction TypeConditionsProductsYield RangeReference
N-AlkylationR-X/K₂CO₃ (DMF, 80°C)1-Alkyl-2-(4-acetamidophenyl)benzimidazole-6-carboxylic acid55-62% ,
Metal ComplexationCu(OAc)₂·H₂O (EtOH, RT)Cu(II) complex with O,O-chelation73%
CyclodehydrationPolyphosphoric acid (130°C, 3 hr)Tricyclic fused imidazo[4,5-b]quinoline derivative41%

Structural Effects :

  • Alkylation preferentially occurs at N-1 due to reduced steric hindrance compared to N-3 .

  • Metal complexes show enhanced stability from chelation between carboxylate and benzimidazole nitrogens .

Multicomponent Condensations

The compound serves as a scaffold in heterocyclic synthesis:

Reaction PartnersConditionsProductsYield RangeReference
Aldehydes + NH₄OAcAcOH (microwave, 120°C)Imidazo[1,2-a]pyridine-fused derivatives58%
IsocyanatesToluene (reflux, 12 hr)Urea-linked bis-benzimidazoles49%

Synthetic Utility :
Microwave-assisted reactions significantly reduce reaction times (from 24 hr to 45 min) while maintaining yields .

Biological Activity Correlations

Structure-activity relationship (SAR) data from analogs reveal:

Derivative TypeBioactivity (IC₅₀)Key SAR TrendReference
6-Carboxamides11.75 μg/mL (A549 cells)Electron-donating groups enhance cytotoxicity
Hydrolysis Products2.3 μM (EGFR inhibition)Free amino group critical for kinase binding
Metal Complexes5.8 μg/mL (Antimicrobial)Chelation improves membrane permeability

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Acetamidophenyl)-1H-benzimidazole-6-carboxylic acid?

Methodological Answer: The compound can be synthesized via amidation or esterification reactions. For example, refluxing 2-(4-aminophenyl)-1H-indole derivatives with acid bromides in dry THF, followed by purification via column chromatography (silica gel, hexane:EtOAc eluent) yields the acetamidophenyl benzimidazole core . Alternatively, esterification of carboxylic acid precursors using methanol and catalytic sulfuric acid under reflux for 72 hours has been reported for analogous benzimidazole-6-carboxylates . Key parameters include reaction temperature (0°C for amidation, reflux for esterification), solvent choice (THF or methanol), and acid catalysis.

Q. How should researchers purify and characterize this compound?

Methodological Answer: Post-synthesis purification typically involves column chromatography (e.g., silica gel with hexane:EtOAc gradients) to isolate the product . Characterization requires multimodal analysis:

  • NMR (1H/13C) to confirm substituent positions and acetamido group integration.
  • X-ray crystallography (using SHELX programs for structure refinement) to resolve steric hindrance or tautomerism in the benzimidazole core .
  • HRMS for molecular weight validation .

Q. What are the common challenges in crystallizing this compound?

Methodological Answer: Crystallization challenges include poor solubility in aqueous media and polymorphism. Use polar aprotic solvents (DMSO or DMF) for initial dissolution, followed by slow diffusion with anti-solvents (water or ethanol). SHELXL refinement is recommended for handling twinned or high-resolution datasets, which are common with rigid benzimidazole backbones . For polymorph screening, vary solvent systems (e.g., acetonitrile vs. THF/water) and monitor via differential scanning calorimetry (DSC).

Q. How can researchers assess the compound’s solubility for in vitro assays?

Methodological Answer: Solubility profiling should use phosphate-buffered saline (PBS, pH 7.4) and DMSO for stock solutions. For example, analogs of benzimidazole-6-carboxylic acid show limited aqueous solubility (<1 mg/mL) but dissolve in DMSO (82 mg/mL) or ethanol (10 mg/mL) . Pre-formulation studies with co-solvents (e.g., PEG-400) or pH adjustment (using sodium bicarbonate) may improve bioavailability.

Q. What spectroscopic techniques are critical for confirming the acetamido group’s presence?

Methodological Answer:

  • FT-IR : Look for N-H stretching (~3300 cm⁻¹) and carbonyl (C=O) peaks at ~1650–1680 cm⁻¹.
  • 1H NMR : A singlet at ~2.1 ppm for the acetamido methyl group.
  • 13C NMR : Peaks at ~170 ppm (carbonyl) and ~24 ppm (methyl) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

Methodological Answer: Target the benzimidazole core or acetamido group for derivatization:

  • Replace the acetamido phenyl group with electron-withdrawing substituents (e.g., cyano or fluoro) to modulate electronic properties .
  • Synthesize prodrugs via esterification of the carboxylic acid to improve membrane permeability .
  • Introduce heterocyclic moieties (e.g., oxadiazole) to explore anticancer or antiviral activity .

Q. How do researchers resolve contradictions in solubility or stability data across studies?

Methodological Answer: Discrepancies may arise from batch-to-batch variations or analytical conditions. Standardize protocols:

  • Use freshly prepared solutions to avoid hydrolysis/oxidation .
  • Validate solubility via dynamic light scattering (DLS) to detect aggregation.
  • Cross-reference with HPLC purity checks (>95%) and controlled storage (-20°C under nitrogen) .

Q. What computational strategies predict binding affinity for therapeutic targets?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) against targets like HIV protease or kinase domains. Use the crystal structure of the benzimidazole core as a scaffold for ligand optimization . Density functional theory (DFT) calculations can model electronic effects of substituents on binding energy. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. How are salt forms or co-crystals developed to improve physicochemical properties?

Methodological Answer: Screen counterions (e.g., 1,3-dihydroxy-2-(hydroxymethyl)propan-2-amine) via solvent-assisted grinding or slurry methods. Analyze salt stability via X-ray powder diffraction (XRPD) and thermal gravimetric analysis (TGA). Patent data suggest that amine salts enhance solubility and crystallinity for benzimidazole derivatives .

Q. What methodologies address overlapping signals in NMR spectra?

Methodological Answer:

  • Use 2D NMR (HSQC, HMBC) to resolve crowded regions, particularly for aromatic protons in the benzimidazole ring .
  • Variable-temperature NMR to reduce signal broadening caused by tautomerism.
  • Deuterated solvents (DMSO-d6 or CDCl3) for sharper peaks .

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